molecular formula C8H5BrCl2O B1282443 2-Bromo-1-(3,5-dichlorophenyl)ethanone CAS No. 53631-13-3

2-Bromo-1-(3,5-dichlorophenyl)ethanone

Cat. No. B1282443
CAS RN: 53631-13-3
M. Wt: 267.93 g/mol
InChI Key: NVDAJLDRUMPXDY-UHFFFAOYSA-N
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Patent
US05945382

Procedure details

1.03 ml (0.02 mol) of bromine are added, at room temperature, to 3.77 g (0.019 mol) of (3,5-dichlorophenyl)ethanone in solution in 50 ml of acetic acid. After stirring for 12 hours, evaporation of the acetic acid leads to the production of a yellow precipitate: 2-bromo-1-(3,5-dichlorophenyl)-1-ethanone (yield 81%).
Quantity
1.03 mL
Type
reactant
Reaction Step One
Quantity
3.77 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1]Br.[Cl:3][C:4]1[CH:5]=[C:6]([C:11](=[O:13])[CH3:12])[CH:7]=[C:8]([Cl:10])[CH:9]=1>C(O)(=O)C>[Br:1][CH2:12][C:11]([C:6]1[CH:5]=[C:4]([Cl:3])[CH:9]=[C:8]([Cl:10])[CH:7]=1)=[O:13]

Inputs

Step One
Name
Quantity
1.03 mL
Type
reactant
Smiles
BrBr
Name
Quantity
3.77 g
Type
reactant
Smiles
ClC=1C=C(C=C(C1)Cl)C(C)=O
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporation of the acetic acid leads to the production of a yellow precipitate

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
BrCC(=O)C1=CC(=CC(=C1)Cl)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.